Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

Catalog No.
S3356630
CAS No.
35789-01-6
M.F
C18H54N3Si6Sm
M. Wt
631.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

CAS Number

35789-01-6

Product Name

Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

IUPAC Name

bis(trimethylsilyl)azanide;samarium(3+)

Molecular Formula

C18H54N3Si6Sm

Molecular Weight

631.5 g/mol

InChI

InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

MUFPZLRACJKLCI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3]

Organic Synthesis:

Tris(trimethylsilyl)amide samarium(III) finds applications in organic synthesis as a Lewis acid catalyst. Due to its Lewis acidity, it can activate various organic molecules, facilitating their reaction with other molecules. This property has been explored in various reactions, including:

  • Diels-Alder reactions: Tris(trimethylsilyl)amide samarium(III) can promote Diels-Alder reactions, which are cycloaddition reactions between dienes and dienophiles. Source: [A Lewis Acid Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Diels-Alder Reaction of 2-Trimethylsilyloxyfuran with Maleic Anhydride: ]
  • Polymerization reactions: The Lewis acidity of tris(trimethylsilyl)amide samarium(III) allows it to initiate the polymerization of various monomers. Source: [Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Ring-Opening Polymerization of rac-Lachtides: ]

Inorganic Chemistry:

Tris(trimethylsilyl)amide samarium(III) is used in inorganic chemistry for the synthesis and characterization of new materials. Its Lewis acidity allows it to:

  • Act as a precursor for other samarium compounds: By reacting tris(trimethylsilyl)amide samarium(III) with different molecules, researchers can synthesize various new samarium-based compounds with tailored properties. [Source: [Lanthanide Tris(trimethylsilyl)amides: Sm[N(SiMe3)2]3 and Eu[N(SiMe3)2]3]()]
  • Stabilize unusual oxidation states of samarium: Tris(trimethylsilyl)amide samarium(III) can help stabilize samarium in oxidation states other than +3, which is its most common state. [Source: [Low-valent group 3 metallocene tris(trimethylsilyl)amides Ln[N(SiMe3)2]3 (Ln = Sm, Yb): unusual coordination and reactivity patterns]()]

Catalysis Research:

Beyond organic synthesis, tris(trimethylsilyl)amide samarium(III) is being explored as a potential catalyst in various other reactions, including:

  • Hydroamination reactions: These reactions involve the addition of a nitrogen-hydrogen bond (NH) across a carbon-carbon double bond. Source: [Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Hydroamination of 1-Hexene: ]
  • Si-H bond activation: Tris(trimethylsilyl)amide samarium(III) can activate silicon-hydrogen (Si-H) bonds, which are present in many organosilicon compounds. Source: [Scandium(III) and Samarium(III) Tris(trimethylsilyl)amide Catalyzed Dehydrogenation of 1,4-Cyclohexadiene: ]

Tris[N,N-bis(trimethylsilyl)amide]samarium(III), also abbreviated as Sm[N(SiMe₃)₂]₃, is a rare-earth organometallic compound. Organometallic compounds contain both organic and metallic components. In this case, the metal is samarium(III) and the organic component is the bis(trimethylsilyl)amide ligand (N(SiMe₃)₂). This compound is synthesized in the lab and is not found naturally. It is significant in scientific research due to its unique properties that make it a useful Lewis acid and potential catalyst for various organic transformations [].


Molecular Structure Analysis

Sm[N(SiMe₃)₂]₃ adopts a trigonal prismatic geometry, with the samarium(III) ion at the center coordinated by three bidentate (two donor atoms) bis(trimethylsilyl)amide ligands. Each ligand donates a lone pair of electrons from the nitrogen atom to the samarium ion, forming strong covalent bonds. The SiMe₃ groups are bulky and contribute to the steric hindrance around the metal center [].


Chemical Reactions Analysis

Synthesis

Tris[N,N-bis(trimethylsilyl)amide]samarium(III) can be synthesized by the reaction of samarium metal with hexamethyldisilazane (HMDS, (SiMe₃)₂NH) in an inert atmosphere like argon [].

2 Sm + 6 (SiMe₃)₂NH → 2 Sm[N(SiMe₃)₂]₃ + 3 H₂

Decomposition

Sm[N(SiMe₃)₂]₃ is sensitive to moisture and air and decomposes upon exposure, releasing volatile silane derivatives (SiHₓMe₃-ₓ) and samarium oxides/hydroxides [].

Other Reactions

Sm[N(SiMe₃)₂]₃ acts as a Lewis acid due to the empty orbitals on the samarium ion. It can react with Lewis bases to form adducts. Research is ongoing to explore its potential as a catalyst for various organic transformations, including olefin polymerization and hydroamination reactions [].

Physical and Chemical Properties

  • Appearance: White to off-white powder or crystals.
  • Melting Point: Not readily available.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like THF (tetrahydrofuran) and toluene [].
  • Stability: Air and moisture sensitive [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

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